molecular formula C15H15N3OS B12914626 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine CAS No. 113121-35-0

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

Cat. No.: B12914626
CAS No.: 113121-35-0
M. Wt: 285.4 g/mol
InChI Key: YFRJVAMRBCZGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a chemical compound based on the imidazo[1,2-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific derivative serves as a valuable intermediate for researchers designing and synthesizing novel bioactive molecules. The core imidazo[1,2-b]pyridazine structure is a privileged framework in pharmaceutical research, with documented scientific applications in several areas. One key research area is the development of antimycobacterial agents. Close structural analogs, specifically 3-methoxy-2-phenylimidazo[1,2-b]pyridazines with varied substituents at the 6-position, have demonstrated high in vitro activity against Mycobacterium tuberculosis and Mycobacterium marinum . This makes this class of compounds a promising starting point for investigating new treatments for tuberculosis and other mycobacterial infections. Furthermore, related 2-phenylimidazo[1,2-b]pyridazine derivatives have shown promise in neuroscience research, where they have been identified as potent blockers of human Cav3.1 voltage-gated calcium channels . These T-type calcium channels are important targets for the development of new antiseizure and neuroprotective therapies, positioning this compound family as relevant for central nervous system (CNS) disorder research. The presence of the ethylthio group at the 6-position offers a reactive handle for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

113121-35-0

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

6-ethylsulfanyl-3-methoxy-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H15N3OS/c1-3-20-13-10-9-12-16-14(11-7-5-4-6-8-11)15(19-2)18(12)17-13/h4-10H,3H2,1-2H3

InChI Key

YFRJVAMRBCZGBJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(=NC(=C2OC)C3=CC=CC=C3)C=C1

Origin of Product

United States

Preparation Methods

Condensation of 6-Amino-3-pyridazine N-oxides with Phenacyl Bromides

  • The synthesis begins with 6-amino-3-pyridazine N-oxides, which are condensed with phenacyl bromides in N,N-dimethylformamide (DMF) as solvent rather than ethanol to improve product isolation and purity.
  • This reaction yields imidazo[1,2-b]pyridazine-3-ols as orange solids, which can be directly precipitated by adding ethyl acetate and water with vigorous stirring.
  • The use of DMF is critical for isolating high-purity intermediates without extensive purification steps.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Condensation 6-amino-3-pyridazine N-oxide + phenacyl bromide, DMF 11–95 Wide yield range depending on substituents
Isolation Addition of ethyl acetate and water, stirring - Direct precipitation of product

Introduction of the 3-Methoxy Group

O-Methylation of Imidazo[1,2-b]pyridazine-3-ols

  • The 3-hydroxy group is methylated using methyl iodide (MeI) in the presence of a strong base.
  • Sodium hydride (NaH) is preferred over potassium carbonate (K2CO3) or diazomethane for O-methylation due to higher efficiency and safety.
  • This step converts the 3-hydroxy intermediate into the 3-methoxy derivative with yields ranging from 30% to 79% depending on reaction conditions.

Reaction Conditions Summary

Base Methylating Agent Solvent Yield (%) Notes
Sodium hydride (NaH) Methyl iodide (MeI) DMF 30–79 More efficient and safer than alternatives
Potassium carbonate (K2CO3) Methyl iodide (MeI) DMF Lower Less efficient

Installation of the 6-Ethylthio Group

Nucleophilic Substitution of 6-Chloro Intermediate

  • The 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine intermediate is prepared by literature methods involving chlorination.
  • The 6-chloro substituent is then substituted by ethylthiolate anion (generated from sodium hydrosulfide or sodium ethylthiolate) under nucleophilic aromatic substitution conditions.
  • Typical conditions involve heating in ethanol or DMF, sometimes assisted by microwave irradiation, to achieve substitution yields up to 75%.

Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Chlorination Literature procedure - Prepares 6-chloro intermediate
Thiolation NaSH or sodium ethylthiolate, EtOH or DMF, microwave or heating Up to 75 Efficient substitution of Cl by ethylthio

Attachment of the 2-Phenyl Group

Phenacyl Bromide Condensation

  • The 2-phenyl substituent is introduced during the initial condensation step with phenacyl bromide derivatives.
  • This step is crucial for establishing the 2-phenyl group on the imidazo[1,2-b]pyridazine core.

Alternative Cross-Coupling Methods

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) have been reported for related imidazo[1,2-b]pyridazine derivatives to install aryl groups at position 2.
  • Typical conditions include Pd(PPh3)4 or PdCl2(PPh3)2 catalysts, potassium carbonate as base, and solvents like 1,4-dioxane or acetonitrile-water mixtures at 80–140 °C under inert atmosphere.
  • Yields for such couplings range from 48% to 93% depending on substrates and conditions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield Range (%) Key Notes
1 Core formation (condensation) 6-amino-3-pyridazine N-oxide + phenacyl bromide, DMF 11–95 DMF solvent critical for purity
2 O-Methylation NaH + MeI, DMF 30–79 NaH preferred for efficiency and safety
3 Chlorination Literature method - Prepares 6-chloro intermediate
4 Thiolation (ethylthio group) NaSH or sodium ethylthiolate, EtOH or DMF, microwave or heating Up to 75 Nucleophilic substitution of 6-chloro
5 2-Phenyl group introduction Phenacyl bromide condensation or Pd-catalyzed cross-coupling 48–93 Cross-coupling offers alternative arylation

Research Findings and Optimization Notes

  • The use of DMF as solvent in condensation and methylation steps enhances product purity and yield by facilitating better solubility and reaction kinetics.
  • Sodium hydride is a superior base for O-methylation compared to potassium carbonate or hazardous diazomethane, improving safety and reaction efficiency.
  • Microwave-assisted thiolation accelerates the substitution of the 6-chloro group with ethylthio, reducing reaction time and improving yield.
  • Cross-coupling reactions for arylation at position 2 provide flexibility in substituent variation and are compatible with various functional groups, though require inert atmosphere and palladium catalysts.
  • Purification is often achieved by direct precipitation, filtration, and recrystallization, minimizing chromatographic steps and improving scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases and enzymes. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Pharmacological Profiles
Compound R6 Substituent R3 Substituent R2 Substituent Primary Biological Activity Potency (IC₅₀/MIC₉₀) Reference
6-(Ethylthio)-3-methoxy-2-phenyl Ethylthio Methoxy Phenyl Antimycobacterial (Mtb, Mm) 0.63–1.26 µM
6-(Methylenedioxybenzylthio)-3-methoxy-2-(3',4'-methylenedioxyphenyl) Benzylthio (methylenedioxy) Methoxy Phenyl (methylenedioxy) CNS (GABA receptor binding) IC₅₀ = 1 nM
6-Chloro-2-methyl Chloro Methyl Antimicrobial (Gram-positive bacteria) Not reported
6-Piperazine-2-phenyl Piperazine Phenyl Antimalarial (Plasmodium falciparum) Moderate activity
6-(Thiazolidinedione)-2-phenyl Thiazolidinedione Phenyl Antiproliferative (cancer cells) Not reported

Key Findings

Antimycobacterial Activity: The 3-methoxy and 2-phenyl groups are critical for activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm). Replacing the C6 benzyl-heteroatom (e.g., in ) with ethylthio retains potency (MIC₉₀ ~0.63–1.26 µM), likely due to improved membrane permeability .

CNS Activity: Methylenedioxybenzylthio at C6 (e.g., 3-methoxy-6-(3',4'-methylenedioxybenzylthio)-2-(3',4'-methylenedioxyphenyl)) exhibits nanomolar binding to GABA receptors (IC₅₀ = 1 nM), outperforming ethylthio derivatives. The methylenedioxy group enhances π-π stacking in the receptor .

Kinase Inhibition :

  • Piperazine or thiazolidinedione substituents at C6 target kinases like VEGFR2 or Pim kinases, whereas ethylthio derivatives are less explored in this context. Meta-substitutions on the phenyl ring (e.g., trifluoromethyl) optimize kinase selectivity .

Antimicrobial and Antiparasitic Activity: Chloro substituents (e.g., 6-chloro-2-methyl) exhibit moderate activity against Streptococcus pyogenes and Staphylococcus aureus .

Biological Activity

6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H15N3OS
  • Molecular Weight : 285.36 g/mol
  • CAS Number : 13927106

This compound features an imidazo[1,2-b]pyridazine core with ethylthio and methoxy substituents that contribute to its biological properties.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including this compound. These compounds demonstrated significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The minimum inhibitory concentration (MIC) values for these compounds were found to be generally between 0.5 to 1.26 µM against Mtb and Mm .

CompoundC6 SubstituentC2 SubstituentMtb MIC90 (µg/mL)Mm MIC90 (µg/mL)
1aBnOPh11.51
2aBnSPh0.50.25
2b3-MeO-BnS2-F-Ph0.50.06

Despite promising in vitro results, these compounds exhibited limited efficacy in vivo due to rapid metabolic degradation in mouse liver microsomes, with half-lives of less than 10 minutes .

Anticancer Activity

In addition to their antimycobacterial properties, derivatives of imidazo[1,2-b]pyridazine have shown potential as anticancer agents. For instance, certain derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating growth inhibition percentages ranging from 62% to over 100% in some cases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-b]pyridazine derivatives indicates that specific substitutions at the C2 and C6 positions are crucial for enhancing biological activity. The presence of a methoxy group at C3 and a phenyl moiety at C2 significantly contributes to the compound's effectiveness against Mtb. The addition of sulfur or nitrogen heteroatoms at the C6 position further optimizes activity .

Case Studies

Case Study 1: Antimycobacterial Efficacy

A study evaluated a series of imidazo[1,2-b]pyridazine derivatives, including those with the ethylthio substitution. The compounds were subjected to in vitro assays against Mtb and Mm, revealing that modifications at the C6 position greatly influenced potency. Compounds with benzyl-thio groups showed the most promise .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyridazine derivatives. Compounds similar to this compound were tested against melanoma and non-small cell lung cancer (NSCLC) cell lines. Results indicated significant cytotoxicity correlated with specific structural features, such as the presence of methoxy groups and aromatic rings .

Q & A

Basic: What synthetic routes are recommended for 6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine, and how can intermediates be optimized?

Answer:
The synthesis typically involves multi-step reactions starting from substituted pyridazine precursors. Key steps include:

  • Introduction of the ethylthio group : Use ethylthiol or its derivatives under nucleophilic substitution conditions. Sodium benzenesulfinate (3 equiv) in DMSO at RT for 15 hours has been effective for analogous thioether formations .
  • Methoxy group installation : Methoxylation via SNAr (nucleophilic aromatic substitution) using methoxide ions under controlled pH and temperature .
  • Intermediate purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves yield and purity. Monitoring by TLC/HPLC ensures reaction progression .

Basic: How can spectral data (NMR, IR, MS) be interpreted to confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Look for aromatic protons (δ 7.2–8.5 ppm for phenyl and pyridazine rings), methoxy singlet (~δ 3.8 ppm), and ethylthio methyl/methylene signals (δ 1.3–2.7 ppm) .
    • ¹³C NMR : Confirm methoxy (~55 ppm) and ethylthio carbons (~14 ppm for CH3, ~35 ppm for CH2) .
  • IR : Stretching vibrations for C-S (650–750 cm⁻¹) and C-O (1250–1050 cm⁻¹) validate functional groups .
  • MS : Molecular ion peak (m/z ~331) and fragmentation patterns (e.g., loss of ethylthio group) align with the structure .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Answer:

  • Substituent variation : Synthesize analogs with modifications at the ethylthio (e.g., replacing with methylthio or arylthio) or methoxy positions (e.g., ethoxy, hydroxyl). Evaluate changes in bioactivity .
  • Assay selection : Use in vitro models (e.g., enzyme inhibition assays for kinases) and in silico docking (PDB structures) to identify binding motifs. For example, pyridazinones with similar substituents show antiplatelet activity via PDE3 inhibition .
  • Data analysis : Correlate electronic (Hammett constants) or steric parameters (Taft indices) with activity trends using QSAR software .

Advanced: What strategies resolve contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?

Answer:

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to minimize experimental variability. For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Meta-analysis : Compare substituent effects across studies. A 2023 review noted that electron-withdrawing groups on the phenyl ring enhance anti-inflammatory activity but reduce solubility .
  • Mechanistic validation : Use knockout models or isotopic labeling to confirm target engagement. For example, ³H-labeled analogs can quantify receptor binding affinity .

Advanced: How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

Answer:

  • Solvent optimization : Replace DMSO with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability and reduce toxicity .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. A 2023 study achieved 85% yield using Pd(OAc)₂/Xantphos in toluene .
  • Process control : Implement continuous flow chemistry for exothermic steps (e.g., nitro reductions) to enhance safety and reproducibility .

Advanced: What methodologies assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound?

Answer:

  • Solubility/permeability : Use shake-flask assays (aqueous/organic phases) and Caco-2 cell monolayers to predict oral bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Ethylthio groups are prone to oxidative metabolism, forming sulfoxide derivatives .
  • Protein binding : Equilibrium dialysis or ultrafiltration quantifies binding to serum albumin (e.g., >90% binding reduces free drug availability) .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Model transition states for key reactions (e.g., SNAr) using Gaussian or ORCA. A 2023 study predicted regioselective methoxylation at C3 using Fukui indices .
  • Machine learning : Train models on existing pyridazine reaction datasets (e.g., USPTO) to forecast feasible transformations. Platforms like Chematica suggest optimal pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.